molecular formula C24H22N6O3 B2984935 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 899727-42-5

2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2984935
CAS No.: 899727-42-5
M. Wt: 442.479
InChI Key: YSNJOHWDJKQHEV-UHFFFAOYSA-N
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Description

2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a high-purity synthetic small molecule belonging to the imidazo[2,1-f]purine class of heterocyclic compounds, designed for advanced biochemical and pharmacological research. This acetamide-functionalized derivative features a complex multi-cyclic core structure substituted with phenyl and dimethylphenyl groups, a design that suggests potential for significant biological activity and selective target engagement. Researchers can leverage this compound as a key chemical tool for probing purine-binding enzyme families, such as kinases and phosphodiesterases, or for investigating cell signaling pathways and regulatory mechanisms. Its structural complexity also makes it a valuable intermediate for further synthetic modification in medicinal chemistry programs aimed at developing novel therapeutic agents. The compound is provided with comprehensive analytical characterization data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety handling procedures should be followed in a controlled laboratory setting.

Properties

IUPAC Name

2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-14-8-7-11-17(15(14)2)30-18(16-9-5-4-6-10-16)12-28-20-21(26-23(28)30)27(3)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNJOHWDJKQHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Purine Ring Construction: The purine ring is synthesized through a series of condensation reactions, often involving formamide derivatives and amines.

    Coupling Reactions: The imidazole and purine rings are then coupled using reagents such as phosphorus oxychloride (POCl3) or other coupling agents.

    Acetamide Addition: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine and imidazole rings, potentially leading to the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural similarity to nucleotides and other biologically active molecules. It could be used in studies related to enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Substituent Variations at Position 8

  • Methyl Ester Derivative (C18H19N5O4): The compound methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate () replaces the acetamide with a methyl ester. Molecular weight (369.38) is lower than the target compound, suggesting divergent pharmacokinetic profiles .
  • 2-Methoxyphenyl Analog :
    The compound 8-(2-methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () introduces a methoxy group at position 7. This polar substituent may enhance aqueous solubility but reduce membrane permeability compared to the dimethylphenyl group in the target compound .

  • 4-Ethylphenyl Derivative (C22H25N5O4): Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate () features a bulkier ethylphenyl group and a propanoate ester.

Functional Group Modifications

  • Acetic Acid vs. Acetamide :
    The compound 2-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid () replaces the acetamide with a carboxylic acid. The ionizable acid group at physiological pH may improve solubility but limit blood-brain barrier penetration compared to the neutral acetamide in the target compound .

  • Diazepine Hybrids: Compounds like (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide () integrate diazepine moieties. These hybrids exhibit increased molecular complexity but may face challenges in synthetic scalability compared to the simpler imidazopurine core of the target compound .

Data Table: Key Structural and Physicochemical Comparisons

Compound ID Position 8 Substituent Position 7 Substituent Functional Group Molecular Weight Key Property Differences
Target Compound 2,3-Dimethylphenyl Phenyl Acetamide ~423 (estimated) Balanced lipophilicity, H-bonding capacity
Methyl Ester () 2-Methylphenyl Not specified Methyl Ester 369.38 Lower stability (ester hydrolysis)
2-Methoxyphenyl () 2-Methoxyphenyl 2'-Methyl-4'-hydroxyphenyl Dione Not reported Higher polarity, reduced permeability
Acetic Acid () Not applicable Not applicable Carboxylic Acid Not reported Ionizable, improved solubility
4-Ethylphenyl () 4-Ethylphenyl Not specified Propanoate Ester 423.5 Increased lipophilicity

Research Findings and Implications

  • Binding Affinity : The acetamide group in the target compound likely enhances kinase or receptor binding compared to ester or acid derivatives, as seen in structurally related purine analogs .
  • Metabolic Stability : The dimethylphenyl group at position 8 may reduce oxidative metabolism compared to ethyl or methoxy substituents, as suggested by studies on similar imidazopurines .
  • Solubility Challenges : Despite its acetamide group, the target compound’s high lipophilicity (due to phenyl/dimethylphenyl groups) may limit aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic molecule with significant potential in various biological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N5O4C_{26}H_{25}N_{5}O_{4}, with a molecular weight of 471.5 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC26H25N5O4
Molecular Weight471.5 g/mol
IUPAC NameThis compound

The compound is believed to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. Understanding its mechanism is crucial for elucidating its therapeutic potential.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
  • Receptor Binding : It could bind to receptors influencing cell proliferation and apoptosis.

Biological Activity

Research has shown that compounds structurally related to this compound exhibit diverse biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that similar imidazole derivatives possess significant antibacterial and antifungal properties. For instance:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
  • Fungal Strains Tested : Candida albicans, Aspergillus flavus.

The inhibitory zones were measured in millimeters against standard antibiotics like chloramphenicol, indicating the compound's potential as an antimicrobial agent .

Antitumor Activity

Research indicates that imidazole derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell survival and proliferation .

Case Studies

Several studies have been conducted to explore the biological activities of compounds similar to this compound:

  • Study on Antibacterial Activity :
    • Objective : To evaluate the effectiveness against clinical isolates of bacteria.
    • Findings : The compound showed promising results against multiple resistant strains of bacteria.
  • Study on Anticancer Effects :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at specific concentrations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?

  • Methodological Answer : Synthesis of imidazo-purine derivatives typically involves multi-step reactions, such as cyclocondensation of substituted precursors or aza-Wittig reactions. For example, analogous compounds have been synthesized using acetonitrile precursors under reflux conditions with catalytic bases (e.g., KOH/EtOH) . Purity validation requires HPLC (≥95% purity) coupled with spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, FT-IR) to confirm structural integrity. Crystallization protocols, such as recrystallization from ethanol-dichloromethane mixtures, can yield single crystals for X-ray diffraction (XRD) analysis to resolve stereochemistry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at -20°C, away from ignition sources, and under inert gas (e.g., N2_2) to prevent degradation .
  • Disposal : Follow institutional guidelines for hazardous organic waste.

Q. How can researchers characterize the compound’s physicochemical properties?

  • Methodological Answer : Key characterization steps include:

  • Spectroscopy : NMR for proton/environment mapping, FT-IR for functional group identification.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability.
  • LogP/LogD : Use reverse-phase HPLC or shake-flask methods to assess hydrophobicity at pH 5.5 and 7.4 .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For imidazo-purine analogs, DFT studies reveal charge distribution at key sites (e.g., carbonyl groups), guiding functionalization strategies. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What experimental designs are suitable for assessing environmental fate and biodegradation?

  • Methodological Answer : Long-term environmental studies should:

  • Evaluate Stability : Use accelerated degradation tests (e.g., UV exposure, hydrolysis at varying pH).
  • Biotic/Abiotic Pathways : Incubate with microbial consortia or soil samples to track metabolite formation via LC-MS.
  • Ecotoxicology : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Standardized Protocols : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and replicate experiments across independent labs.
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent effects (DMSO vs. ethanol) .

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